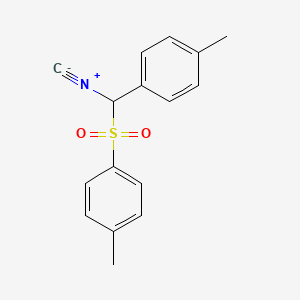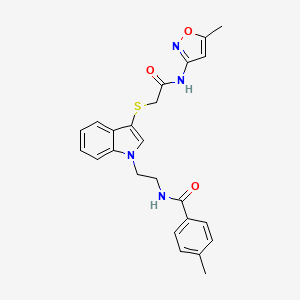
1-P-Tolyl-1-tosylmethyl isocyanide
説明
Synthesis Analysis
TosMIC is synthesized and utilized for constructing a wide range of heterocyclic compounds. Its reactivity is highlighted in the synthesis of fused heterocycles such as pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Notably, TosMIC's role in synthesizing complex natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B is significant, demonstrating its versatility and utility in organic synthesis (Kaur, Wadhwa, & Sharma, 2015).
Molecular Structure Analysis
The molecular structure of TosMIC, characterized by the presence of a tosyl group attached to a methyl isocyanide moiety, is crucial for its reactivity. This structure facilitates the formation of a zwitterionic intermediate when reacted with certain reagents, which can then be trapped by nucleophiles or used in cycloaddition reactions to form complex structures.
Chemical Reactions and Properties
TosMIC participates in various chemical reactions, including Michael additions, cycloadditions, and cascade/tandem/multicomponent reactions. Its α-acidic isocyanide character is pivotal in the synthesis of functionalized pyrroles, demonstrating its capability to act as a versatile building block in organic chemistry. The efficient synthesis of dialkyl 2-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3,4-dicarboxylates via 1-methylimidazole-catalyzed reactions showcases its utility in generating functionalized heterocycles (Adib, Mohammadi, Sheikhi, & Bijanzadeh, 2011).
Physical Properties Analysis
The physical properties of TosMIC, such as its solid state at room temperature and relative odorlessness, make it a user-friendly reagent in the laboratory. These properties, coupled with its stability, allow for its widespread use in synthetic organic chemistry.
Chemical Properties Analysis
TosMIC's chemical properties, including its reactivity with aldehydes to afford valuable heterocycles and its role in the synthesis of imidazoles and pyrroles, highlight its significance as a polyfunctional reagent. It is especially noted for its role in the one-step synthesis of nitriles from ketones, introducing a one-carbon unit into the molecule, which underscores its utility in expanding the toolbox of organic synthesis (Oldenziel, Leusen, & Leusen, 1978).
科学的研究の応用
Novel Paradigms in Organic Synthesis
1-P-Tolyl-1-tosylmethyl isocyanide, commonly referred to as TosMIC (p-Tosylmethyl isocyanide), is a pivotal reagent in the domain of organic synthesis. It has been instrumental in constructing biologically relevant scaffolds, including a variety of fused heterocycles like pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Furthermore, TosMIC facilitates the synthesis of notable natural products, including (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. The literature from 2010 onwards showcases innovative synthetic methodologies that employ TosMIC, highlighting its utility in Michael additions, cycloadditions, and numerous cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).
Synthesis of Imidazoles
1-Isocyano-1-tosyl-1-alkenes, derived from TosMIC, serve as versatile new synthons, especially in the synthesis of imidazoles. These compounds are generated through the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are themselves products of the reaction between TosMIC and aldehydes or ketones. The subsequent interaction with primary aliphatic amines or ammonia yields 1,5-disubstituted or 5-monosubstituted imidazoles with high efficiency (Leusen, Schaart, & Leusen, 2010).
Heterocyclic Compound Synthesis
TosMIC and its derivatives are celebrated for their role as polyfunctional reagents, acting as crucial "building blocks" in targeted organic synthesis. This facilitates the design of a myriad of heterocycles and natural products. The synthetic potential of TosMIC, particularly in reactions with various aldehydes, underscores its significance in affording valuable heterocyclic compounds. The review emphasizes catalytic and technological advancements that illustrate the ease of these reactions, demonstrated through mechanistic schemes (Vchislo, Fedoseeva, & Verochkina, 2022).
Synthetic Utility
TosMIC is identified as a multipurpose synthetic reagent, marking its status as the most versatile synthon derived from methyl isocyanide. The synthetic uses of TosMIC, detailed in literature up until 1996 and further enriched by additional data, highlight its application across a broad spectrum of organic synthesis. Its commercial availability as a stable, odorless solid facilitates its widespread use in synthesizing pyrroles and contributing to the novel synthesis of indoles, among other applications (Leusen & Leusen, 2004).
作用機序
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons but is also a good leaving group . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .
Safety and Hazards
1-P-Tolyl-1-tosylmethyl isocyanide may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child and is toxic if swallowed or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGLAKFGVOWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957894 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-P-Tolyl-1-tosylmethyl isocyanide | |
CAS RN |
36635-66-2 | |
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)


![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)


![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)